4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2648961-09-3
VCID: VC11546697
InChI:
SMILES:
Molecular Formula: C6H6BrF3N2
Molecular Weight: 243

4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

CAS No.: 2648961-09-3

Cat. No.: VC11546697

Molecular Formula: C6H6BrF3N2

Molecular Weight: 243

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole - 2648961-09-3

Specification

CAS No. 2648961-09-3
Molecular Formula C6H6BrF3N2
Molecular Weight 243

Introduction

4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its bromine, trifluoromethyl, and methyl substituents. Pyrazoles are widely studied due to their significant biological and chemical properties, which make them valuable in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in particular is known to enhance lipophilicity, metabolic stability, and bioavailability of compounds.

Synthesis of the Compound

The synthesis of 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves:

  • Preparation of precursors: Starting materials often include pyrazole derivatives with functional groups amenable to substitution.

  • Bromination: Introduction of the bromine atom at position 4 via electrophilic substitution using reagents like bromine or N-bromosuccinimide (NBS).

  • Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (CF3SiMe3).

Antimicrobial Potential

Pyrazole derivatives are known for their antimicrobial properties. The presence of a trifluoromethyl group enhances their activity against drug-resistant bacterial strains such as Staphylococcus aureus (MRSA) and Enterococcus faecium. Studies on related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Gram-positive bacteria .

Anticancer Activity

Pyrazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis pathways. While specific data on this compound is limited, structurally similar derivatives have been tested for anticancer activity with promising results .

Agrochemical Applications

Pyrazoles are also used in developing fungicides and insecticides due to their ability to disrupt metabolic pathways in pests.

Analytical Characterization

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and structural fragments.

  • Infrared Spectroscopy (IR): Identifies functional groups based on vibrational frequencies.

Table 2: Analytical Data for Pyrazole Derivatives

TechniqueObservations
1H^1H NMRSignals for methyl groups (~2 ppm)
13C^{13}C NMRPeaks for trifluoromethyl carbon (~120 ppm)
Mass SpectrometryMolecular ion peak at ~243 m/z

Future Research Directions

Potential areas for further exploration include:

  • Structure-Activity Relationship (SAR): Investigating how substituent modifications affect biological activity.

  • Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion properties.

  • Green Synthesis: Developing environmentally friendly methods for large-scale production.

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